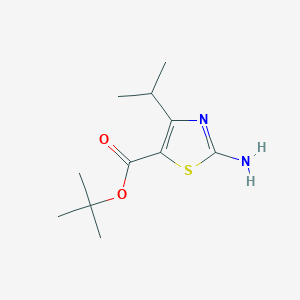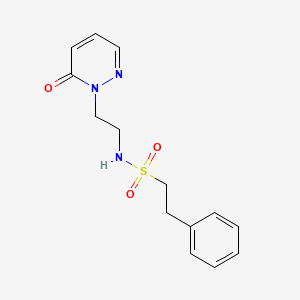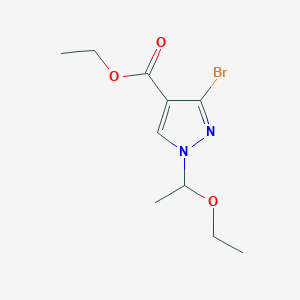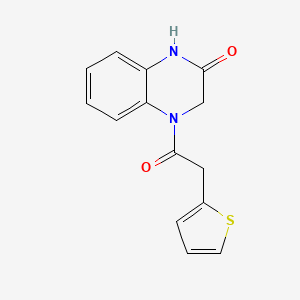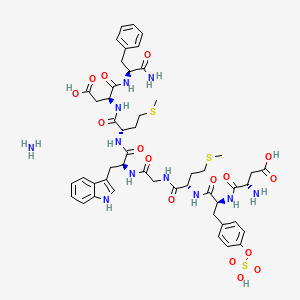
2-chloro-4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Fluorescence Studies and Hybridization Affinity
Research indicates novel fluorophores, such as 6-(6-isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid and 6-(6-dimethylamino-1,3-dioxo-1H, 3H-benzo[de]isoquinolin-2-yl)-hexanoic acid, have been synthesized for fluorescence studies in various solvents and for labeling oligodeoxyribonucleotides, enhancing their fluorescence signals and hybridization affinity (Singh & Singh, 2007).
Imaging Solid Tumors
Fluorine-18-labeled benzamide analogs have been synthesized to image the sigma2 receptor status of solid tumors using positron emission tomography (PET), showing high tumor uptake and acceptable tumor/normal tissue ratios (Tu et al., 2007).
Luminescent Properties and Electron Transfer
Novel piperazine substituted naphthalimide model compounds have been synthesized, showing characteristic luminescent properties and photo-induced electron transfer, valuable for applications in photodynamic therapy and as molecular probes (Gan et al., 2003).
Synthesis and Antimicrobial Activity
Research on the synthesis and antimicrobial activity of fluoroquinolone-based 4-thiazolidinones, deriving from lead molecules like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has shown promising results against various bacterial and fungal species (Patel & Patel, 2010).
Cobalt-Catalyzed C-H Activation
Cobalt-catalyzed C-H activation/annulation of benzamides with fluoroalkylated alkynes has been explored, leading to the efficient synthesis of 3- and 4-fluoroalkylated isoquinolinones, compounds of interest due to their potential pharmacological applications (Kumon et al., 2021).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation demonstrates significant potential in pharmaceutical and agrochemical industries, highlighting versatile coupling reactions and synthetic applications (Wu et al., 2017).
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c1-12(2)11-24-18-7-5-15(9-13(18)3-8-19(24)25)23-20(26)16-6-4-14(22)10-17(16)21/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINWMEFFXOYYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
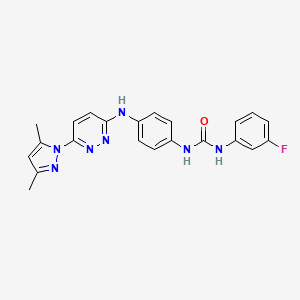
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2700453.png)
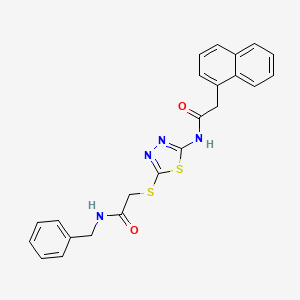
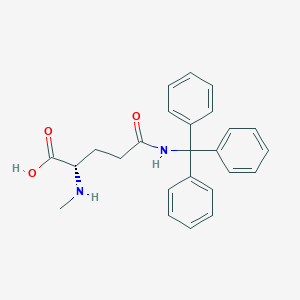
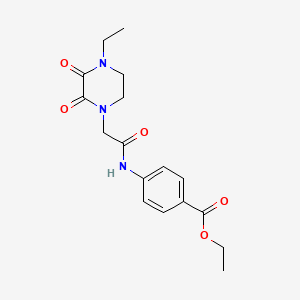
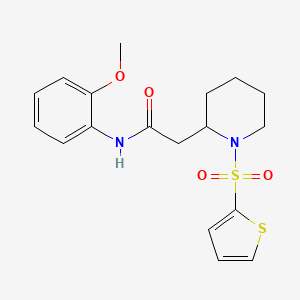
![Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2700461.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2700464.png)
